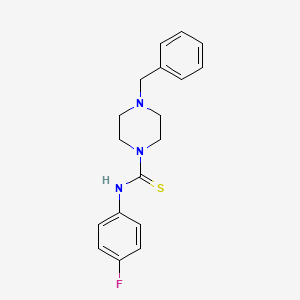![molecular formula C19H21ClN2O2 B5745320 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5745320.png)
2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. It is a member of the class of drugs known as protein kinase inhibitors, which have been developed to target specific enzymes involved in various cellular processes. TAK-659 has shown promise in the treatment of hematological malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide works by inhibiting specific protein kinases, including BTK, ITK, and JAK3, which play critical roles in various cellular processes. By inhibiting these enzymes, 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide can disrupt the signaling pathways that drive disease progression, leading to cell death or decreased inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide depend on the specific disease being targeted. In hematological malignancies, 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In autoimmune diseases, 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide can decrease inflammation and prevent immune cells from attacking healthy tissues.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of specific pathways. However, one limitation is that 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide may have off-target effects on other enzymes, leading to unintended consequences.
将来の方向性
There are several potential future directions for research on 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide. One area of interest is the development of combination therapies that include 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, as this may enhance its efficacy in certain diseases. Another potential direction is the investigation of 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide in other diseases, such as solid tumors or viral infections. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, which will be critical for its eventual use in clinical settings.
合成法
The synthesis of 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with morpholine to form 4-(4-chlorophenyl)morpholine. This intermediate is then reacted with 4-(bromomethyl)phenylacetic acid to form 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide. The final product is obtained through purification and isolation techniques.
科学的研究の応用
2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has shown efficacy in the treatment of several hematological malignancies, including B-cell lymphomas and leukemias. 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, due to its ability to inhibit specific protein kinases involved in immune cell signaling pathways.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-5-1-15(2-6-17)13-19(23)21-18-7-3-16(4-8-18)14-22-9-11-24-12-10-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWMLDJTQWRVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

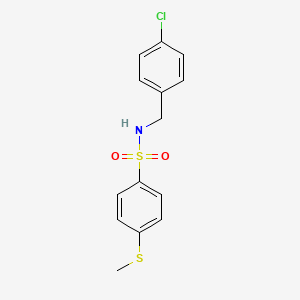
![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
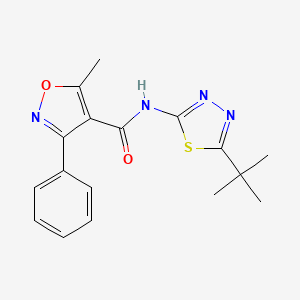
![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
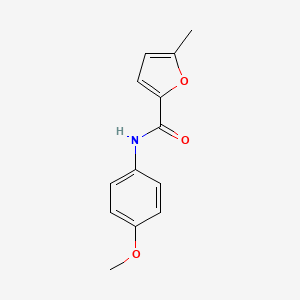
![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
![1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)
![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)
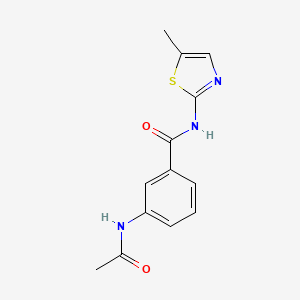

![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)
